

discovery and history of 3-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(1H-pyrrol-1-yl)benzoic acid

Cat. No.: B475630

[Get Quote](#)

An In-depth Technical Guide to 3-(1H-pyrrol-1-yl)benzoic acid

This technical guide provides a comprehensive overview of the discovery, synthesis, and known properties of **3-(1H-pyrrol-1-yl)benzoic acid**, a molecule of interest to researchers in medicinal chemistry and materials science. This document is intended for professionals in drug development and related scientific fields, offering detailed experimental protocols, data summaries, and visualizations of relevant chemical processes.

Introduction and Physicochemical Properties

3-(1H-pyrrol-1-yl)benzoic acid is an aromatic carboxylic acid featuring a pyrrole ring linked to a benzoic acid moiety at the meta position. This structure provides a versatile scaffold for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules. The presence of both a carboxylic acid group and a pyrrole ring allows for a range of chemical transformations, including esterification, amidation, and electrophilic substitution reactions on the pyrrole ring.

Table 1: Physicochemical Properties of 3-(1H-pyrrol-1-yl)benzoic acid

Property	Value	Source
CAS Number	61471-45-2	--INVALID-LINK--, --INVALID-LINK--
Molecular Formula	C ₁₁ H ₉ NO ₂	--INVALID-LINK--
Molecular Weight	187.198 g/mol	--INVALID-LINK--
IUPAC Name	3-(1H-pyrrol-1-yl)benzoic acid	--INVALID-LINK--
Physical Form	Solid	--INVALID-LINK--
Boiling Point	175-178 °C	--INVALID-LINK--
Melting Point	180 °C	--INVALID-LINK--
Flash Point	376.6 °C at 760 mmHg	--INVALID-LINK--

Discovery and History

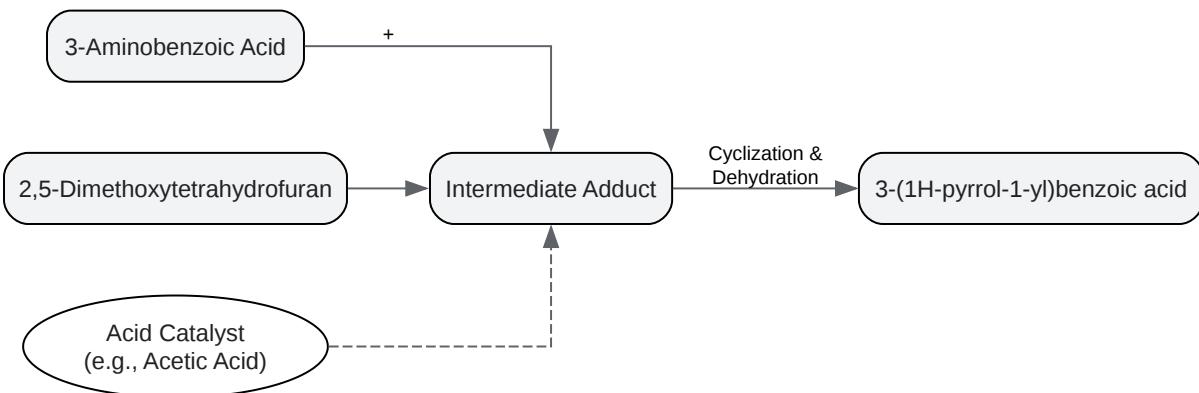
The precise historical details of the first synthesis and discovery of **3-(1H-pyrrol-1-yl)benzoic acid** are not extensively documented in readily available literature. However, the development of synthetic methods for N-aryl pyrroles in the late 19th and early 20th centuries provides the foundation for its creation. The Paal-Knorr and Clauson-Kaas syntheses are the most probable routes for its initial preparation.

The Paal-Knorr synthesis, first reported in 1884, involves the condensation of a 1,4-dicarbonyl compound with a primary amine. In the context of **3-(1H-pyrrol-1-yl)benzoic acid**, this would involve the reaction of 3-aminobenzoic acid with a suitable 1,4-dicarbonyl compound like succinaldehyde or 2,5-dimethoxytetrahydrofuran under acidic conditions.

The Clauson-Kaas synthesis, developed later, provides a more direct route to N-substituted pyrroles from primary amines and 2,5-dialkoxytetrahydrofurans. This method is also a highly plausible pathway for the initial synthesis of the target molecule.

While the specific pioneering researchers and the exact date of the first synthesis remain to be definitively cited, the compound's existence is a logical extension of these foundational reactions in heterocyclic chemistry. Its utility as a synthetic intermediate has likely led to its preparation in various academic and industrial laboratories over the years.

Synthetic Protocols


The following sections detail the likely experimental procedures for the synthesis of **3-(1H-pyrrol-1-yl)benzoic acid** based on established methods for N-aryl pyrrole formation.

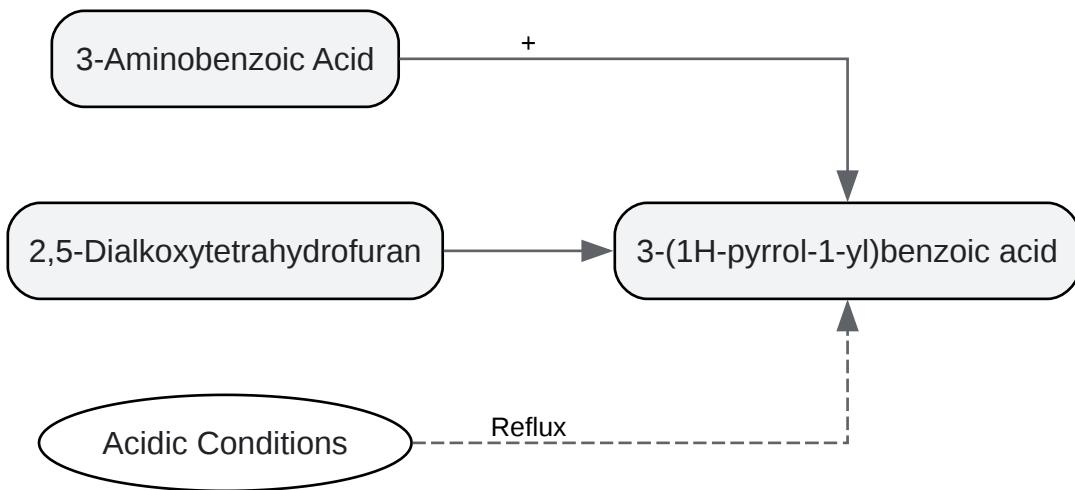
Paal-Knorr Synthesis

This method involves the reaction of 3-aminobenzoic acid with a 1,4-dicarbonyl precursor.

Experimental Protocol:

- Reactant Preparation: In a round-bottom flask, dissolve 3-aminobenzoic acid in a suitable solvent such as ethanol or glacial acetic acid.
- Addition of Dicarbonyl: To the stirred solution, add an equimolar amount of 2,5-dimethoxytetrahydrofuran.
- Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure **3-(1H-pyrrol-1-yl)benzoic acid**.

[Click to download full resolution via product page](#)


Caption: Paal-Knorr synthesis of **3-(1H-pyrrol-1-yl)benzoic acid**.

Clauson-Kaas Synthesis

This is another efficient method for the preparation of N-substituted pyrroles.

Experimental Protocol:

- Reactant Mixture: Combine 3-aminobenzoic acid and 2,5-dialkoxytetrahydrofuran in a suitable solvent, often glacial acetic acid, which also serves as the catalyst.
- Heating: The reaction mixture is heated at reflux for a period of 1 to 4 hours.
- Isolation: Upon cooling, the product may precipitate from the solution. If not, the solvent is removed in *vacuo*.
- Purification: The crude solid is collected by filtration, washed with water, and then recrystallized from a solvent such as ethanol to afford the pure product.

[Click to download full resolution via product page](#)

Caption: Clauson-Kaas synthesis of **3-(1H-pyrrol-1-yl)benzoic acid**.

Applications in Research and Development

The bifunctional nature of **3-(1H-pyrrol-1-yl)benzoic acid** makes it a valuable starting material in the synthesis of a variety of more complex molecules with potential biological activity. The pyrrole moiety is a common feature in many pharmaceuticals, and the benzoic acid group provides a convenient handle for creating derivatives.

While specific biological activity for **3-(1H-pyrrol-1-yl)benzoic acid** itself is not widely reported, its derivatives have been investigated for various therapeutic applications. For instance, more complex molecules incorporating the pyrrolyl-benzoic acid scaffold have been explored as potential anti-inflammatory agents and kinase inhibitors. The core structure serves as a rigid framework to which other pharmacophores can be attached to modulate biological activity.

Conclusion

3-(1H-pyrrol-1-yl)benzoic acid is a foundational molecule in the field of heterocyclic chemistry. While the specific historical account of its discovery is not prominently documented, its synthesis is readily achievable through well-established methods like the Paal-Knorr and Clauson-Kaas reactions. Its primary significance lies in its role as a versatile building block for the creation of more elaborate molecules with potential applications in drug discovery and materials science. Further research into the biological properties of this core structure and its simple derivatives may reveal novel therapeutic avenues.

- To cite this document: BenchChem. [discovery and history of 3-(1H-pyrrol-1-yl)benzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b475630#discovery-and-history-of-3-1h-pyrrol-1-yl-benzoic-acid\]](https://www.benchchem.com/product/b475630#discovery-and-history-of-3-1h-pyrrol-1-yl-benzoic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com